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Methyl 2-(3-
Compound Name:
mercaptophenyl)acetate

CAS No.: 133806-71-0

Cat. No.: B3321359

Get Quote

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS 133806-71-0) is a specialized organosulfur
intermediate used primarily in the synthesis of pharmaceutical agents requiring a thiophenol-
acetic acid pharmacophore. Its dual functionality—a nucleophilic thiol (-SH) at the meta position
and an electrophilic ester moiety—makes it a versatile "linker" molecule in medicinal chemistry.
However, this duality presents distinct stability challenges, specifically oxidative dimerization
and ester hydrolysis. This guide provides a rigorous analysis of its physicochemical profile,
degradation mechanisms, and protocols for synthesis and handling to ensure high-purity
application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]

The compound is an aromatic ester characterized by a thiophenol ring substituted with a
methyl acetate group. Unlike aliphatic mercaptoacetates (e.g., methyl thioglycolate), the
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aromatic ring confers unique electronic properties to the thiol group, affecting its pKa and
oxidation potential.

Table 1: Physicochemical Properties

Property Value | Description Note
_ Methyl 2-(3-
Chemical Name IUPAC
mercaptophenyl)acetate
CAS Number 133806-71-0 Primary Identifier
Molecular Formula CoH1002S
Molecular Weight 182.24 g/mol
Physical State Colorless to pale yellow liquid Viscous oil at RT

Decomposes before boiling at
Boiling Point >250°C (Predicted) atm pressure; distill under high

vacuum (<1 mmHg).[1]

N DCM, Ethyl Acetate, Methanol, )
Solubility DMSO Insoluble in water

_ _ More acidic than alkyl thiols
pKa (Thiol) ~6.5 - 7.0 (Estimated) )
due to phenyl ring resonance.

LogP ~2.3 Lipophilic

Reactivity & Stability Mechanisms

The stability of Methyl 2-(3-mercaptophenyl)acetate is governed by two competing
degradation pathways: Oxidative Dimerization (dominant in air) and Hydrolysis (dominant in
aqueous/basic media).

Degradation Pathways

The thiol group is highly susceptible to auto-oxidation, forming a disulfide dimer. This reaction is
accelerated by trace metals (Cu, Fe) and basic pH, which generates the more reactive thiolate
anion (Ar-S-). Simultaneously, the methyl ester is prone to hydrolysis, reverting to the parent
acid.
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Diagram 1: Degradation Pathways (DOT)
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Caption: Primary degradation routes showing oxidative dimerization (red path) and ester
hydrolysis (green path).

Mechanistic Insights

» Thiol Oxidation: The meta-positioning of the thiol allows for moderate resonance stabilization
of the radical intermediate, making it less reactive than para-substituted thiols but still highly
sensitive to oxygen. The formation of the disulfide is irreversible under standard storage
conditions and significantly alters the molecule's solubility and pharmacological profile.

» Ester Hydrolysis: While the methyl ester is relatively stable in neutral organic solvents, the
presence of the electron-withdrawing phenyl ring makes the carbonyl carbon more
electrophilic, increasing susceptibility to base-catalyzed hydrolysis compared to aliphatic
esters.

Synthesis & Impurity Profiling

Researchers typically access this compound via two primary routes. Understanding the
synthesis helps in identifying likely impurities.
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Route A: Esterification of 3-Mercaptophenylacetic Acid

e Precursor: 3-Mercaptophenylacetic acid (CAS 63271-86-3).
» Reagents: Methanol (excess), H2SOa (cat.), Reflux.

 Critical Control: The reaction must be performed under inert atmosphere (N2) to prevent the
acid precursor from dimerizing before esterification.

e Common Impurity: Methyl 2-(3-((methoxycarbonyl)methyl)disulfanyl)phenyl)acetate (The
disulfide diester).

Route B: Diazotization of Methyl 3-Aminophenylacetate

e Precursor: Methyl 3-aminophenylacetate.
o Reagents: NaNO3z, HCI, then Potassium Ethyl Xanthate, followed by hydrolysis.

 Critical Control: Control of temperature during diazonium formation (<5°C) is vital to prevent
explosion or phenol formation.

Handling, Storage, & Degradation Kinetics Protocol

To maintain purity >98%, a strict "Cold Chain & Inert Gas" protocol is required.

Storage Conditions

o Temperature: -20°C (Long-term), 2-8°C (Active use).

o Atmosphere: Argon or Nitrogen blanket is mandatory. Argon is preferred due to its higher
density, sitting atop the liquid interface.

» Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas or containers
(catalyzes oxidation).

Handling Workflow
Diagram 2: Inert Handling Workflow (DOT)
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Caption: Workflow to prevent moisture condensation and oxygen ingress during handling.

Experimental Protocols
Analytical Method (HPLC)

Areverse-phase HPLC method is recommended to separate the thiol monomer from the

disulfide dimer.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pum.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV @ 254 nm (Phenyl absorption).
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o Expected Retention:
o Acid Impurity: ~4-5 min
o Target Monomer: ~12-13 min

o Disulfide Dimer: ~16-18 min (Higher lipophilicity).

Disulfide Reduction (Rescue Protocol)

If the compound has partially oxidized (dimer > 5%), it can be rescued:

Dissolve crude material in Methanol/DCM (1:1).

Add 1.5 equivalents of Dithiothreitol (DTT) or Triphenylphosphine (PPhs).

Stir under N2 for 2 hours at RT.

Wash with water (to remove DTT) or precipitate PPhsO.

Re-purify via flash column chromatography (Hexane/EtOAC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-stability-of-methyl-2-3-mercaptophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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